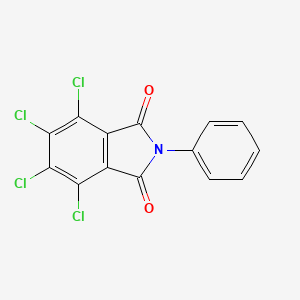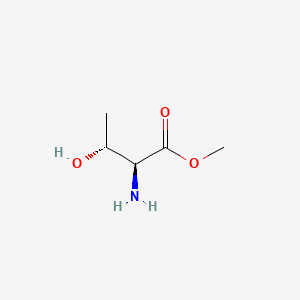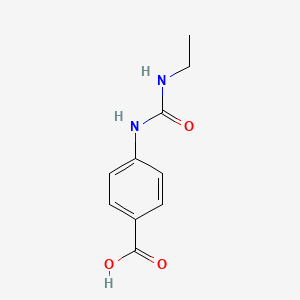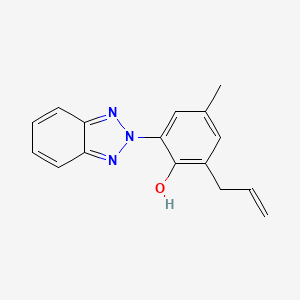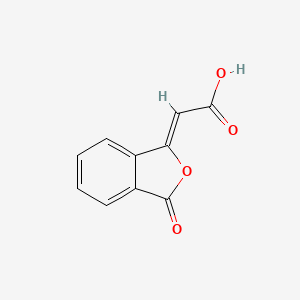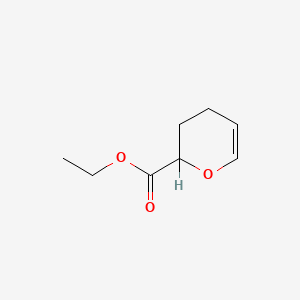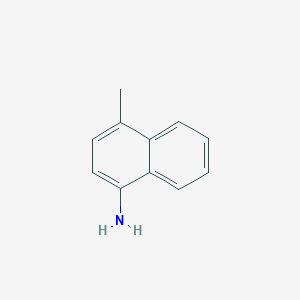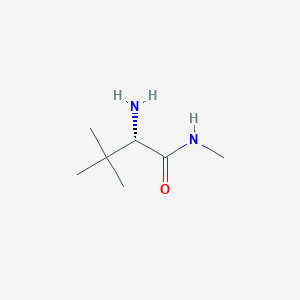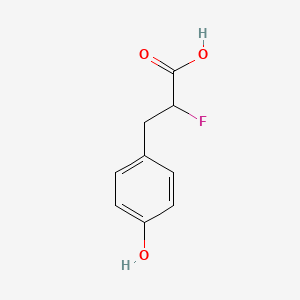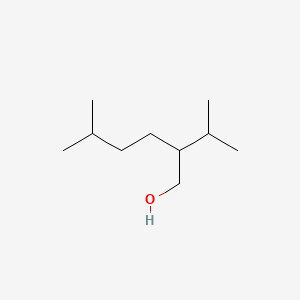
Tetrahydrolavandulol
概要
説明
Tetrahydrolavandulol, also known as 2-Isopropyl-5-methylhexanol, is a compound with the molecular formula C10H22O . It is derived from linalool, a natural terpene abundant in various essential oils . It exhibits a range of beneficial properties, including the ability to reduce inflammation by inhibiting COX-2 activity, antioxidant attributes, anti-bacterial properties, and the capacity to induce apoptosis in cancer cells .
Molecular Structure Analysis
Tetrahydrolavandulol has a molecular weight of 158.28 . Its molecular structure consists of 10 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . The structure also includes 1 hydroxyl group and 1 primary alcohol .Physical And Chemical Properties Analysis
Tetrahydrolavandulol has a molecular weight of 158.28 . Its molecular formula is C10H22O . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.科学的研究の応用
Biomedical Applications
As a component in peptide-based hydrogels, which are known for their biodegradability, mechanical stability, biocompatibility, and capacity to retain water, making them suitable for biological applications such as drug delivery systems or tissue engineering .
Supramolecular Chemistry
In the development of supramolecular systems for drug delivery, catalysis, materials science, and nanotechnology. Supramolecular chemistry focuses on the design and synthesis of complex structures based on molecular recognition and self-assembly processes .
Safety and Hazards
作用機序
Target of Action
Tetrahydrolavandulol, a natural terpene derived from linalool, primarily targets the COX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory drugs .
Mode of Action
Tetrahydrolavandulol interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a reduction of inflammation, as the COX-2 enzyme is responsible for producing pro-inflammatory prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Tetrahydrolavandulol is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, Tetrahydrolavandulol reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation .
Pharmacokinetics
Its solubility in alcohol and oils suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of Tetrahydrolavandulol’s action include reduced inflammation, protection against oxidative damage, and potential induction of apoptosis in cancer cells . By inhibiting COX-2 activity, Tetrahydrolavandulol reduces inflammation at the molecular level . It also showcases antioxidant attributes, shielding cells from oxidative harm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrahydrolavandulol. For instance, the compound’s solubility in alcohol and oils suggests that it may be more effective in lipid-rich environments.
特性
IUPAC Name |
5-methyl-2-propan-2-ylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-8(2)5-6-10(7-11)9(3)4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIQHFBITUEIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870928 | |
| Record name | 5-Methyl-2-(propan-2-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrolavandulol | |
CAS RN |
2051-33-4 | |
| Record name | (±)-Tetrahydrolavandulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-5-methylhexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2051-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(propan-2-yl)hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-5-methylhexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

